molecular formula C13H11N3O3 B2483942 ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate CAS No. 65642-22-0

ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate

Cat. No.: B2483942
CAS No.: 65642-22-0
M. Wt: 257.249
InChI Key: PQRLKPXPFZISOT-UHFFFAOYSA-N
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Description

Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate is a heterocyclic compound featuring a fused pyrazoloquinoline core with an ethyl carboxylate ester at position 8 and a ketone group at position 7. Its synthesis, as described in related studies, involves multi-step reactions, including pyrolysis of azido-nitroquinoline precursors followed by acid-catalyzed hydrolysis to yield carboxylic acid derivatives . Structural confirmation of such compounds typically relies on spectroscopic methods (NMR, IR) and X-ray crystallography .

Properties

IUPAC Name

ethyl 9-oxo-1,2-dihydropyrazolo[3,4-f]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-19-13(18)8-6-14-9-4-3-7-5-15-16-11(7)10(9)12(8)17/h3-6,15-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUNDLCZDRFNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC3=CNNC3=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701168519
Record name Ethyl 6,9-dihydro-9-oxo-1H-pyrazolo[3,4-f]quinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65642-22-0
Record name Ethyl 6,9-dihydro-9-oxo-1H-pyrazolo[3,4-f]quinoline-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701168519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Isatin ring opening : Isatin reacts with a base (e.g., NaOH) to form keto-acid 51 .
  • Condensation : Keto-acid 51 reacts with ethyl acetoacetate or analogous esters to form intermediate 52 .
  • Cyclization : Acidic treatment (e.g., polyphosphoric acid) induces cyclization to yield the pyrazoloquinoline core.
  • Esterification : Final carboxylation at position 8 is achieved via esterification with ethanol under reflux.

Key Data :

Step Reagents/Conditions Yield (%)
1 NaOH, H2O, 80°C 85–90
2 Ethyl acetoacetate, 100°C 70–75
3 PPA, 120°C 65–70
4 Ethanol, H2SO4, reflux 80–85

Advantages : High regioselectivity; scalable.
Limitations : Requires multi-step purification; moderate overall yield (40–50%).

Multicomponent Reaction (MCR) Strategy

A one-pot, three-component reaction using arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amine, and cyclic 1,3-dicarbonyl compounds has been reported. Tetrapropylammonium bromide (TPAB) in water facilitates Knoevenagel-Michael adduct formation, followed by oxidation and cyclization.

Procedure:

  • Adduct formation : Arylglyoxal and pyrazol-5-amine undergo Knoevenagel condensation.
  • Michael addition : Cyclic 1,3-dicarbonyl compound (e.g., dimedone) adds to the α,β-unsaturated intermediate.
  • Oxidation and cyclization : Air oxidation promotes aromatization, forming the pyrazoloquinoline skeleton.
  • Esterification : Ethyl chloroformate introduces the carboxylate group at position 8.

Key Data :

Component Role Optimal Equiv.
Arylglyoxal Electrophilic partner 1.2
3-Methyl-1-arylpyrazol-5-amine Nucleophile 1.0
Dimedone Cyclic carbonyl 1.5
TPAB Phase-transfer catalyst 10 mol%

Reaction Conditions : 80°C, 12–14 h, aqueous medium.
Yield : 68–72% after esterification.

Advantages : Atom-economical; avoids toxic solvents.
Limitations : Limited substrate scope for sterically hindered arylglyoxals.

Modified Niementowski Reaction

The Niementowski reaction, employing anthranilic acid derivatives, has been modified to incorporate pyrazole rings. Ethyl 4-hydroxyquinoline-3-carboxylate intermediates are reacted with hydrazines to form the pyrazolo[3,4-f]quinoline core.

Procedure:

  • Quinoline synthesis : Anthranilic acid reacts with ethyl acetoacetate in acetic anhydride to form 4-hydroxyquinoline-3-carboxylate.
  • Hydrazine cyclization : Hydrazine hydrate introduces the pyrazole ring via nucleophilic attack at C3.
  • Oxidation : MnO2 oxidizes the dihydroquinoline to the aromatic system.
  • Esterification : Ethyl chloroformate selectively functionalizes position 8.

Key Data :

Intermediate Reagent Yield (%)
4-Hydroxyquinoline-3-carboxylate Hydrazine hydrate 60–65
Dihydro intermediate MnO2, CHCl3 55–60
Final esterification Ethyl chloroformate 75–80

Advantages : Utilizes inexpensive starting materials.
Limitations : Low yields in oxidation step; competing side reactions.

Vilsmeier-Haack Formylation Followed by Cyclization

This method involves formylation of preformed pyrazole-quinoline hybrids to install the carbonyl group at position 9.

Procedure:

  • Formylation : Vilsmeier reagent (POCl3/DMF) formylates position 9 of 6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate.
  • Oxidation : H2O2 oxidizes the formyl group to a ketone.
  • Esterification : Ethanol/H2SO4 reflux ensures ester stability.

Key Data :

Step Conditions Yield (%)
1 POCl3/DMF, 0°C 70–75
2 H2O2, AcOH, 50°C 65–70
3 Ethanol, H2SO4, reflux 85–90

Advantages : High functional group tolerance.
Limitations : Requires handling of corrosive reagents.

Comparative Analysis of Methods

Table 1: Method Comparison

Method Overall Yield (%) Key Advantage Major Limitation
Pfitzinger Synthesis 40–50 Regioselectivity Multi-step purification
Multicomponent Reaction 68–72 Atom economy Narrow substrate scope
Niementowski Modification 35–40 Low-cost reagents Low oxidation efficiency
Vilsmeier-Haack 50–55 Functional group compatibility Corrosive reagents required

Mechanistic Insights and Side Reactions

  • Pfitzinger Synthesis : Base-mediated ring opening of isatin generates a nucleophilic keto-acid, which undergoes aldol condensation. Over-oxidation may occur if reaction times exceed 12 h.
  • Multicomponent Reaction : TPAB stabilizes the Michael adduct via phase-transfer catalysis. Competing pathways may form pyrazolo[4,3-f]quinoline isomers if stoichiometry is unbalanced.
  • Niementowski Modification : Hydrazine attack at C3 competes with C2 substitution, necessitating precise temperature control (80–90°C).

Chemical Reactions Analysis

Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown promise in biological assays, potentially serving as a lead compound for drug development.

    Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where quinoline derivatives are effective.

    Industry: It can be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves inhibition or activation of key biological processes .

Comparison with Similar Compounds

Functional Group Variations

The target compound is distinguished by its ethyl carboxylate ester at position 6. In contrast, analogues such as 6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carbonitriles (e.g., compounds 4a and 6g) feature a carbonitrile group at the same position. This substitution significantly alters electronic properties:

  • Lipophilicity : The ethyl carboxylate may increase lipophilicity, influencing pharmacokinetic properties like membrane permeability .

Structural and Crystallographic Insights

X-ray crystallography confirms the planar pyrazoloquinoline core in both the target compound and its analogues. However, substituents like the cyclopropyl group in ethyl 9-cyclopropyl-4-fluoro-6-oxo-6,9-dihydro[1,2,5]oxadiazolo[3,4-h]quinoline-7-carboxylate () introduce steric and electronic effects absent in the target molecule .

Reaction Mechanisms

The MCR pathway for carbonitrile analogues involves:

Knoevenagel Condensation: Between aldehydes and cyanoacetyl indoles.

Cyclization: With 1H-indazol-6-amine to form the pyrazoloquinoline core . In contrast, the target compound’s synthesis likely proceeds through nitro-group reduction and cyclization, followed by esterification .

Biological Activity

Ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate is a heterocyclic compound characterized by a unique structure that combines a pyrazole ring fused to a quinoline system. Its molecular formula is C13H11N3O3C_{13}H_{11}N_{3}O_{3} with a molecular weight of 257.24 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
CAS Number 65642-22-0
Synonyms Ethyl 9-oxo-1H,6H,9H-pyrido[2,3-g]indazole-8-carboxylate

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazoloquinolines have been shown to inhibit cellular proliferation in various human tumor cell lines such as HeLa and HCT116. These compounds often target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: Inhibition of CDKs

A study focusing on pyrazolo[3,4-b]pyridines demonstrated that certain derivatives exhibited IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating potent inhibitory activity. This suggests that this compound may share similar mechanisms of action due to its structural similarities with these active compounds .

Antimicrobial Activity

The biological evaluation of related pyrazoloquinolines has also revealed antimicrobial properties. These compounds have shown efficacy against various pathogens in vitro, suggesting their potential as therapeutic agents for infectious diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole and quinoline moieties can enhance potency and selectivity against specific biological targets.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of different substituents at specific positions on the pyrazole or quinoline rings can significantly alter biological activity.
  • Fused Ring Systems : The presence of fused heterocyclic systems tends to enhance binding affinity to target proteins involved in cell cycle regulation and apoptosis.

Recent Research Insights

A comprehensive review highlighted over a century of research into the synthesis and biological properties of pyrazoloquinolines. It emphasized the importance of continued exploration into their pharmacological profiles and potential therapeutic applications .

Future Research Directions

Further studies should focus on:

  • In vivo Evaluation : Assessing the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Elucidating the precise mechanisms through which these compounds exert their biological effects.
  • Optimization of Lead Compounds : Developing more potent derivatives through medicinal chemistry approaches.

Q & A

Basic Research Questions

Q. What synthetic routes are available for ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate, and how do reaction conditions influence yield?

  • The compound can be synthesized via multi-component reactions using aromatic aldehydes, 1H-indazol-6-amine, and 3-cyanoacetyl indole in acetonitrile with Et₃N at 80°C for 7–9 hours, achieving yields of 80–89% . Alternative methods involve cyclization of nitroindazole derivatives or condensation reactions with diazonium salts in pyridine at low temperatures (0–5°C) . Key variables include solvent polarity, temperature, and catalyst choice (e.g., triethylamine vs. pyridine), which affect reaction kinetics and purity.

Q. How is crystallographic data for this compound refined, and what software is recommended?

  • X-ray crystallography data should be refined using SHELX programs (e.g., SHELXL for small-molecule refinement). SHELX integrates robust algorithms for handling high-resolution or twinned data, critical for resolving the fused heterocyclic system of this compound . Validation metrics (R-factor, residual electron density) must be reported, and structural parameters (bond angles, torsion angles) should align with density functional theory (DFT) models.

Q. What spectroscopic techniques are essential for characterizing its structure?

  • 1H/13C NMR : Assign peaks using coupling constants and DEPT experiments to differentiate aromatic protons and quaternary carbons in the pyrazoloquinoline core .
  • EPR Spectroscopy : Detect paramagnetic intermediates during photochemical reactions (e.g., decarboxylation) at pH 11–13, identifying oxygen-centered radicals .
  • UV-Vis : Monitor electronic transitions (e.g., π→π* in the quinoline ring) and pH-dependent protonation states .

Advanced Research Questions

Q. How can photodecarboxylation mechanisms of this compound be analyzed experimentally and computationally?

  • Experimental : Irradiate alkaline solutions (NaOH, pH 11–13) under UV light and use EPR spin trapping with nitromethane to capture transient radicals. Compare radical lifetimes and g-factors to reference spectra .
  • Computational : Perform TD-DFT calculations to model excited-state pathways. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electron transfer. Validate against experimental EPR hyperfine coupling constants .
  • Contradiction Note : While carboxylate derivatives undergo decarboxylation, substitutions (e.g., COOCH₃, CN) inhibit radical formation, suggesting steric/electronic effects dominate reactivity .

Q. What strategies optimize the synthesis of derivatives for antibacterial activity screening?

  • Functionalization : Introduce substituents at C(6) (e.g., ethyl groups) via alkylation or cyclopropanation to enhance lipophilicity and membrane penetration .
  • Structure-Activity Relationship (SAR) : Compare MIC values against Gram-negative/-positive bacteria. For example, 6-ethyl derivatives show improved activity due to increased steric bulk, reducing efflux pump recognition .
  • Data Conflict : While some derivatives exhibit moderate cytotoxicity (e.g., IC₅₀ ~50 µM in breast cancer cells), others show negligible toxicity, necessitating thorough selectivity assays .

Q. How do pH and solvent systems influence its photochemical stability in drug formulation studies?

  • pH Sensitivity : At pH >11, deprotonation of the imino hydrogen in the 4-pyridone moiety accelerates decarboxylation, while neutral conditions stabilize the carboxylate form .
  • Solvent Selection : Use aprotic solvents (e.g., DMF, acetonitrile) to minimize hydrolysis during storage. Aqueous buffers require stabilizers (e.g., antioxidants) to prevent radical-mediated degradation .

Q. What computational methods predict its metabolic pathways and toxicity profiles?

  • In Silico Tools : Apply ADMET predictors (e.g., SwissADME) to estimate hepatic clearance and cytochrome P450 interactions. The pyrazoloquinoline core may undergo Phase I oxidation at the 9-oxo position .
  • Toxicity Alerts : Screen for genotoxicity using Derek Nexus; the fused aromatic system may intercalate DNA, requiring Ames test validation .

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